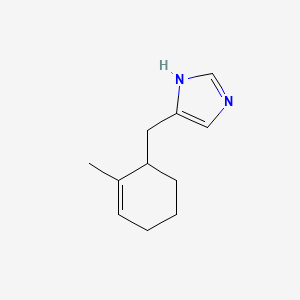![molecular formula C8H10ClN3 B12819191 (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine hydrochloride CAS No. 1955494-06-0](/img/structure/B12819191.png)
(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine hydrochloride is a heterocyclic compound with a molecular weight of 147.18 g/mol . It is commonly used in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine hydrochloride typically involves multiple steps. One common method includes the reaction of 1H-pyrrolo[2,3-b]pyridine with formaldehyde and ammonium chloride under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors, which play a crucial role in cell proliferation and differentiation . This inhibition can lead to the suppression of tumor growth and metastasis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: A closely related compound with similar structural features.
7-Azaindole: Another heterocyclic compound used in pharmaceutical research.
Uniqueness
(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This makes it particularly valuable in the development of targeted therapies and advanced materials .
Properties
CAS No. |
1955494-06-0 |
|---|---|
Molecular Formula |
C8H10ClN3 |
Molecular Weight |
183.64 g/mol |
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-6-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C8H9N3.ClH/c9-5-7-2-1-6-3-4-10-8(6)11-7;/h1-4H,5,9H2,(H,10,11);1H |
InChI Key |
VQJMBGZUMUINTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C=CN2)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















